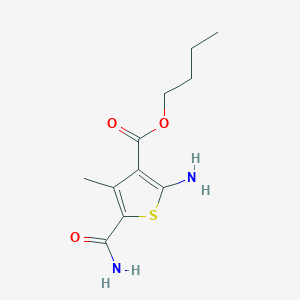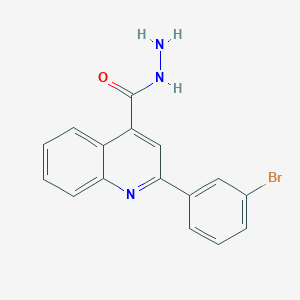
4'-Brom-3-(2-Thiomethylphenyl)propiophenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4'-Bromo-3-(2-thiomethylphenyl)propiophenone is not directly studied in the provided papers. However, related brominated compounds with similar structural motifs have been investigated. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was synthesized and characterized, which shares the brominated aromatic characteristic with the compound of interest . Another related compound is the poly(3,5-bis(4-bromophenyl) dithieno[3,2-b;2',3'-d]thiophene), which was electropolymerized and studied for its electrochromic behavior . These studies provide insights into the behavior of brominated aromatic compounds, which could be extrapolated to understand the properties of 4'-Bromo-3-(2-thiomethylphenyl)propiophenone.
Synthesis Analysis
The synthesis of related brominated compounds involves specific techniques to incorporate the bromine atoms into the aromatic rings. In the case of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, the synthesis method is not detailed in the abstract, but it is likely that a halogenation reaction was employed to introduce the bromine atoms . Similarly, the synthesis of poly(3,5-bis(4-bromophenyl) dithieno[3,2-b;2',3'-d]thiophene) involved electropolymerization, which suggests a method of forming a polymer from the monomer units, possibly also involving halogenation to introduce the bromine atoms .
Molecular Structure Analysis
The molecular structure of brominated compounds is often characterized using spectroscopic techniques and X-ray diffraction. For the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, spectroscopic methods such as FT-IR and UV-Vis were used alongside single-crystal X-ray diffraction to determine the structure . The intermolecular contacts were examined using Hirshfeld surfaces and fingerprint plots, which provide detailed information about the interactions within the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of brominated compounds can be complex due to the presence of the electron-withdrawing bromine atoms. The study on (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol utilized DFT to optimize the geometry and analyze molecular electrostatic potential, Fukui function, and natural bond orbital analyses to understand the reactivity . Additionally, the interactions with DNA bases were investigated using the ECT method, which could be relevant for understanding the reactivity of 4'-Bromo-3-(2-thiomethylphenyl)propiophenone with biological molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by the presence of bromine atoms. The electrochromic behavior of poly(3,5-bis(4-bromophenyl) dithieno[3,2-b;2',3'-d]thiophene) was studied, revealing its ability to switch between colors with good optical contrast and fast switching times . This suggests that 4'-Bromo-3-(2-thiomethylphenyl)propiophenone may also exhibit interesting optical properties due to the bromine substituents. Stability and open circuit memory were also investigated, which are important for practical applications .
Wissenschaftliche Forschungsanwendungen
Synthese von entzündungshemmenden Wirkstoffen
4'-Brom-3-(2-Thiomethylphenyl)propiophenon: wurde bei der Synthese verschiedener entzündungshemmender Verbindungen eingesetzt. So dient es beispielsweise als Vorläufer bei der Bildung der o-, m- und p-Isomere der (±)-2-[3-(Hydroxybenzoyl)phenyl]propansäure . Diese Isomere haben potenzielle Anwendungen bei der Entwicklung neuer nicht-steroidaler Antirheumatika (NSAR), die für die Behandlung von Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen von entscheidender Bedeutung sind.
Entwicklung von Medikamenten für das zentrale Nervensystem (ZNS)
Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Synthese von Medikamenten, die auf das ZNS abzielen. Sie kann in 2-(Methylamino)-1-(3-bromphenyl)propan-1-on umgewandelt werden, eine Verbindung, die Anwendungen bei der Behandlung von ZNS-Erkrankungen wie Depression, Angstzuständen und Schizophrenie haben könnte .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrOS/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-7,9-10H,8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCCFGOYAYPFBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644320 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898754-57-9 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



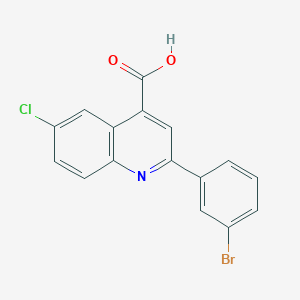
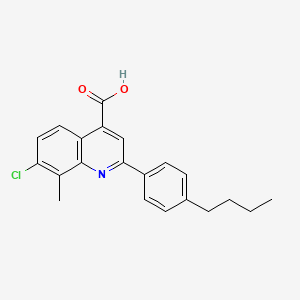
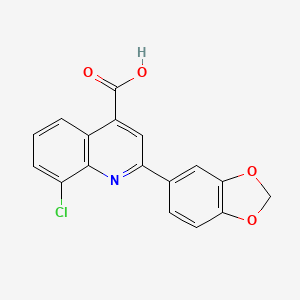
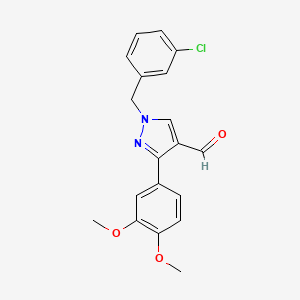


![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)
